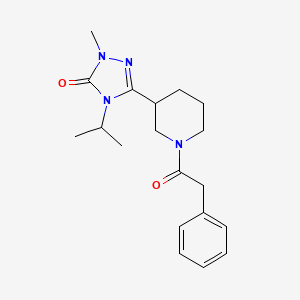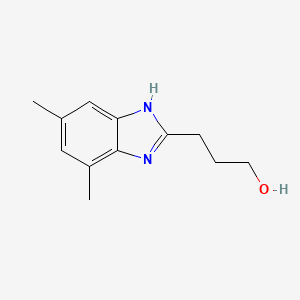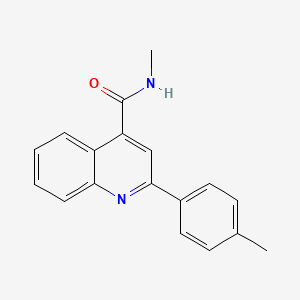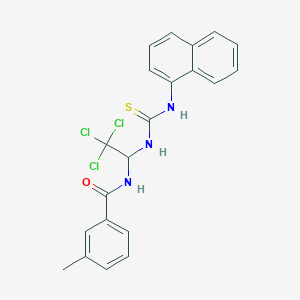
N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms. The presence of a sulfonamide group and a chloro-methoxyphenyl moiety further enhances its chemical reactivity and potential utility in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzoxadiazole intermediate with sulfonyl chlorides in the presence of a base, such as triethylamine or pyridine.
Substitution with Chloro-Methoxyphenyl Moiety: The final step involves the substitution of the benzoxadiazole core with the 5-chloro-2-methoxyphenyl group, which can be achieved through nucleophilic aromatic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the benzoxadiazole core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chloro-methoxyphenyl moiety may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxyl group instead of a methoxy group.
N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Contains a benzamide group instead of a benzoxadiazole core.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Features a glutaric acid moiety instead of a benzoxadiazole core.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of a benzoxadiazole core with a sulfonamide group and a chloro-methoxyphenyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H10ClN3O4S |
|---|---|
Poids moléculaire |
339.75 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H10ClN3O4S/c1-20-11-6-5-8(14)7-10(11)17-22(18,19)12-4-2-3-9-13(12)16-21-15-9/h2-7,17H,1H3 |
Clé InChI |
BFYDOTDHYCHTHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B14952431.png)



![[4-(4-Fluorophenyl)piperazin-1-yl][6-methyl-2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B14952460.png)
![(4-chlorophenyl)-N-[1-(2-pyridyl)ethyl]methanesulfonamide](/img/structure/B14952464.png)


![2-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methyl-1,4-diazepan-1-yl)ethanone](/img/structure/B14952479.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-phenylacetamide](/img/structure/B14952480.png)
![1-(3-Methoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952496.png)
![(5Z)-5-{[3-(1,3-benzothiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14952499.png)
![2-(Furan-2-ylmethyl)-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952502.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14952505.png)
